1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine
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Overview
Description
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetyl group, a fluorosulfonyloxyphenyl moiety, and a dihydropyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorosulfonyloxyphenyl Moiety: This step involves the reaction of the dihydropyridine intermediate with a fluorosulfonyloxyphenyl derivative under suitable conditions, such as the presence of a catalyst or a specific solvent.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities, thereby modulating biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of specific genes involved in various biological processes.
The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine can be compared with other similar compounds, such as:
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine: This compound has a piperazine ring instead of a dihydropyridine ring, which may result in different chemical and biological properties.
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine: This compound features a piperidine ring, which also imparts distinct properties compared to the dihydropyridine analog.
Properties
IUPAC Name |
1-acetyl-4-(4-fluorosulfonyloxyphenyl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)19-20(14,17)18/h2-6H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGVFUQTMFTXFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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